N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde with 5-methyl-1H-pyrazole-3-carboxamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar chlorinated phenyl group but differ in their overall structure and properties.
Tetrahydrofuran derivatives: These compounds share the furan ring but have different substituents and functional groups.
Uniqueness
N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a furan ring, a pyrazole ring, and a chlorinated phenyl group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-10-3-4-12(8-14(10)18)16-6-5-13(24-16)9-19-22-17(23)15-7-11(2)20-21-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
SRUUKOOSZFFAEC-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=NNC(=C3)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=NNC(=C3)C)Cl |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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